molecular formula C10H13NO2 B1346848 Ethyl 4-amino-2-methylbenzoate CAS No. 74450-59-2

Ethyl 4-amino-2-methylbenzoate

Cat. No.: B1346848
CAS No.: 74450-59-2
M. Wt: 179.22 g/mol
InChI Key: RXVUWRNRNRPYMT-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-methylbenzoate, with the CAS Number 74450-59-2, is a solid compound . It has a molecular weight of 179.22 .


Synthesis Analysis

The synthesis of this compound involves hydrogenation using Raney Ni at 50 psi for 2 hours . The compound is then purified using flash chromatography .


Molecular Structure Analysis

The molecular structure of this compound consists of 13 heavy atoms and 6 aromatic heavy atoms . The compound has 3 rotatable bonds, 2 H-bond acceptors, and 1 H-bond donor .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a high GI absorption and is BBB permeant . The compound is not a substrate or inhibitor of various CYP enzymes . It has a Log Po/w (iLOGP) of 2.03 .

Safety and Hazards

Ethyl 4-amino-2-methylbenzoate has a GHS07 signal word “Warning” and hazard statements H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

Ethyl 4-amino-2-methylbenzoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with various biomolecules, including enzymes such as carboxylesterases, which catalyze the hydrolysis of ester bonds. The interaction between this compound and carboxylesterases results in the formation of 4-amino-2-methylbenzoic acid and ethanol. This interaction is crucial for the compound’s role in biochemical pathways and its overall biochemical activity .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux. For instance, this compound can activate or inhibit specific transcription factors, resulting in altered expression of genes involved in cellular metabolism and other critical functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated its potential to cause sustained alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its hydrolysis and subsequent metabolism. The compound interacts with enzymes such as carboxylesterases, which catalyze its hydrolysis to 4-amino-2-methylbenzoic acid and ethanol. These metabolites can further participate in other metabolic pathways, influencing metabolic flux and metabolite levels. The interactions of this compound with cofactors and other enzymes are essential for its role in metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cells, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery. This subcellular localization is essential for the compound’s role in regulating cellular processes and biochemical reactions .

Properties

IUPAC Name

ethyl 4-amino-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVUWRNRNRPYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641020
Record name Ethyl 4-amino-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74450-59-2
Record name Ethyl 4-amino-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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